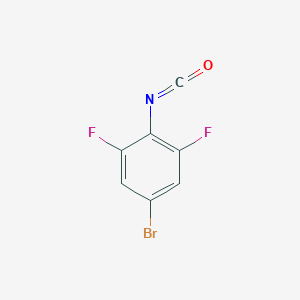

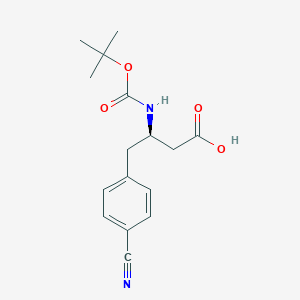

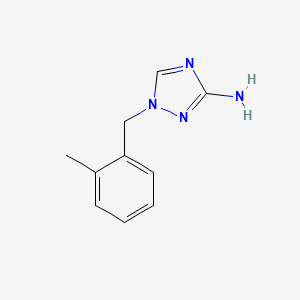

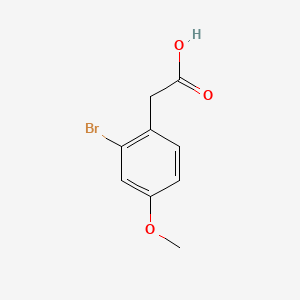

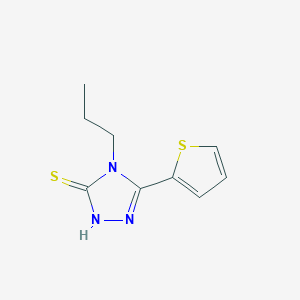

4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazole derivatives, including those with a thiophene moiety, have been the subject of extensive research due to their diverse biological activities and potential applications in various fields such as medicine, pharmacy, and materials science. The compound "4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound known for its significance in organic chemistry and pharmacology .

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions and can be achieved using classical organic synthesis methods. For instance, the synthesis of a basic triazole nucleus can be accomplished by cyclizing potassium dithiocarbazinate with hydrazine hydrate under reflux conditions . Further chemical transformations can lead to a variety of alkyl derivatives, as demonstrated in the synthesis of new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols . These methods are generally applicable to the synthesis of compounds similar to "4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol".

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using spectroscopic techniques such as FT-IR, NMR, and UV-Visible spectroscopy, as well as quantum chemical calculations like DFT. These methods allow for the determination of vibrational frequencies, molecular geometries, and electronic properties . The molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO) analyses provide insights into the chemical reactivity and stability of the molecule .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including tautomeric transformations between thiol and thione forms . The reactivity of these compounds can be influenced by the presence of substituents, as seen in the electron acceptor impact of the triazole fragment on an aromatic ring, which can activate certain positions for electrophilic substitution reactions . Nucleophilic substitution reactions are also possible, especially when there is an electron deficiency on certain carbon atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are determined using a combination of experimental and theoretical methods. These compounds often exhibit high hyperpolarizability, making them attractive for nonlinear optical applications . The biological activities of these molecules can be predicted using computational tools like the PASS online program, which can guide the design of new compounds with desired biological functions . Additionally, the solubility, melting points, and crystalline structures of these compounds can be studied to understand their potential applications .

科学的研究の応用

-

Pharmaceutical Applications

- 1,2,4-Triazole derivatives have been found to possess a wide range of pharmaceutical activities such as anti-fungal , anticancer , antiviral , anti-bacterial , anti-inflammatory , anti-tubercular , antiproliferative , anti-Alzheimer , antidepressant , antioxidant , anti-malarial , anti-leishmanial , antagonistic , antiulcer , anti-convulsant , and hypoglycaemic activities .

- The 1,2,4-triazole ring also exists in the constitution of various marketing drugs e.g. Ravuconazole, Estazolam, Alprazolam, Anastrozole, Trapidil, Letrozole, Ribavirin and Loreclezole .

-

Chemical Synthesis

- 1,2,4-Triazole derivatives have been synthesized by the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .

- The reaction between triazole and arylidene malononitriles in DMF afforded Schiff base compounds .

- A new series of 6-methyl-6-aryl-5,6-dihydro [1,2,4]triazolo [4,3- b ] [1,2,4,5]tetrazine-3-thiol and 9-amino-5-methyl-3,5-diphenyl-8-sulfanyl-2,4,5,9-tetrahydro-3 H - [1,2,4]triazolo [5,1- c ] [1,2,4]triazepin-3-ol has been successfully synthesized by the reaction of triazoles with acetophenone derivatives .

-

Surface Enhanced Raman Scattering (SERS)

-

Antibacterial Agents

- The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .

- Azoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

-

Antidepressant Agents

- Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

- The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

-

Pesticides and Herbicides

-

Antifungal Agents

- The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .

- Azoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

-

Antiviral Agents

- Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

- The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

-

Anticancer Agents

- The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .

- Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

-

Antioxidant Agents

- Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

- The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

-

Anti-inflammatory Agents

- Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

- The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

特性

IUPAC Name |

4-propyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S2/c1-2-5-12-8(10-11-9(12)13)7-4-3-6-14-7/h3-4,6H,2,5H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQDANCRFUXMJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407461 |

Source

|

| Record name | 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

451501-84-1 |

Source

|

| Record name | 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。